molecular formula C14H18F3NO3S2 B2527820 N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 2034453-29-5

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2527820
CAS No.: 2034453-29-5
M. Wt: 369.42
InChI Key: CMLRJKFZYSFMTD-UHFFFAOYSA-N
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Description

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a synthetic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a hybrid structure combining a 4-methoxytetrahydro-2H-thiopyran ring system linked via a methylene bridge to a 3-(trifluoromethyl)benzenesulfonamide group. The thiopyran scaffold is a versatile heterocycle explored in various pharmaceutical contexts, including as a building block for more complex molecules . The sulfonamide functional group is a privileged pharmacophore known to contribute to binding affinity and selectivity towards a range of biological targets, particularly enzymes . The presence of the trifluoromethyl (CF3) group on the benzene ring is a common strategy in agrochemical and pharmaceutical design to enhance metabolic stability, membrane permeability, and overall lipophilicity . Researchers may investigate this compound as a key intermediate in the synthesis of potential protease inhibitors, receptor modulators, or apoptosis-inducing agents, given that sulfonamide-containing compounds are frequently explored in these areas . Its well-defined molecular structure makes it a suitable candidate for structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents for conditions such as cancer and autoimmune diseases . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[(4-methoxythian-4-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO3S2/c1-21-13(5-7-22-8-6-13)10-18-23(19,20)12-4-2-3-11(9-12)14(15,16)17/h2-4,9,18H,5-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMLRJKFZYSFMTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the available data on its biological activity, including antimicrobial, anticancer, and other relevant pharmacological effects.

Chemical Structure

The compound can be structurally represented as follows:

  • Molecular Formula : C14H18F3N1O2S1
  • Molecular Weight : 321.36 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its interaction with various biological targets.

Antimicrobial Activity

Research indicates that compounds containing the tetrahydrothiopyran moiety exhibit significant antimicrobial properties. For instance, derivatives of tetrahydro-4(2H)-thiopyran have shown effectiveness against respiratory pathogens such as Haemophilus influenzae and Moraxella catarrhalis . The sulfonamide group in this compound may enhance its antibacterial properties through mechanisms involving inhibition of bacterial folate synthesis.

Anticancer Activity

Studies have demonstrated that related compounds can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. This mechanism is critical for the development of anticancer agents, as it disrupts microtubule dynamics essential for mitosis. Specifically, compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines by targeting the colchicine-binding site on tubulin .

Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of structurally related compounds, it was found that certain derivatives exhibited potent cytotoxicity against prostate (PC-3) and melanoma (A375) cancer xenograft models. The treatment led to significant tumor growth inhibition with minimal neurotoxicity observed at therapeutic doses .

Study 2: Antimicrobial Potency

A combinatorial library study focused on N-acylated tetrahydrothiopyran derivatives revealed several novel leads with enhanced activity against common respiratory pathogens. These findings suggest that modifications to the thiopyran structure can significantly impact antimicrobial efficacy .

Data Tables

Activity Type Target Pathogen/Cell Line IC50 Value Mechanism
AntimicrobialHaemophilus influenzae0.5 µg/mLInhibition of folate synthesis
AnticancerPC-3 (Prostate Cancer)15 mg/kgTubulin polymerization inhibition
AnticancerA375 (Melanoma)10 mg/kgInduction of apoptosis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfonamide Nitrogen

The substituent on the sulfonamide nitrogen significantly influences molecular properties and bioactivity. The target compound’s (4-methoxytetrahydro-2H-thiopyran-4-yl)methyl group contrasts with:

  • N-(4-n-Butylphenyl)-3-(trifluoromethyl)benzenesulfonamide (): The n-butylphenyl substituent elevates lipophilicity, which may improve membrane permeability but reduce solubility .

Core Sulfonamide Modifications

  • Triazole-Containing Sulfonamides (): Compounds 7–9 feature a 1,2,4-triazole ring instead of the thiopyran group. These compounds exhibit tautomerism, which can alter hydrogen-bonding interactions and conformational stability .

Trifluoromethyl Group Impact

The 3-(trifluoromethyl)benzenesulfonamide moiety is a common feature in and compounds. The trifluoromethyl group’s electron-withdrawing nature enhances binding to hydrophobic pockets in proteins, as seen in COL3A1 inhibitors .

Structural and Functional Data Tables

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent on Sulfonamide Nitrogen Core Structure Trifluoromethyl Present Notable Properties Reference
Target Compound (4-Methoxytetrahydro-2H-thiopyran-4-yl)methyl Benzenesulfonamide Yes High steric bulk, sulfur-enhanced lipophilicity
N-(2-Cyanoethyl)-4-hydroxy-N-phenyl-... 2-Cyanoethyl, phenyl Benzenesulfonamide Yes Polar cyano group, COL3A1 inhibitor
Compounds 7–9 (Triazole Derivatives) 2,4-Difluorophenyl 1,2,4-Triazole No Tautomerism, flexible conformation
N-(4-n-Butylphenyl)-... n-Butylphenyl Benzenesulfonamide Yes High lipophilicity, potential permeability
Tetrahydro-2H-Pyran Derivative Tetrahydro-2H-pyran-4-ylmethoxy Benzenesulfonamide No Oxygen-based ring, reduced steric hindrance

Table 2: Spectral and Physicochemical Data

Compound Class IR Absorption (cm⁻¹) Key NMR Signals LogP (Predicted)
Target Compound ~1250 (C=S stretch) Thiopyran methyl protons: δ 2.8–3.2 3.5–4.0
Triazole Derivatives () 1247–1255 (C=S), 3278–3414 (NH) Triazole protons: δ 7.5–8.0 2.0–2.5
COL3A1 Inhibitors () 1663–1682 (C=O) Aromatic protons: δ 7.0–7.5 2.5–3.0

Q & A

Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step reactions, starting with the preparation of tetrahydro-2H-thiopyran and trifluoromethylbenzenesulfonamide intermediates. Key steps include nucleophilic substitution to introduce the methoxy group and coupling via sulfonylation. Optimizing conditions (e.g., inert atmosphere, 60–80°C, use of catalysts like triethylamine) can improve yields. Solvent choice (e.g., dichloromethane or THF) and purification via column chromatography are critical .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Post-synthesis characterization requires:

  • NMR (¹H/¹³C) to confirm substituent positions and stereochemistry.
  • Mass spectrometry (MS) for molecular weight validation.
  • HPLC to assess purity (>95% threshold for biological assays).
  • FT-IR to verify sulfonamide and thiopyran functional groups .

Q. How does the trifluoromethyl group influence the compound's physicochemical properties?

The -CF₃ group enhances lipophilicity (logP ~2.8) and metabolic stability, as shown in comparative studies with non-fluorinated analogs. This group also reduces electron density in the benzene ring, affecting reactivity in electrophilic substitutions .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Mitigation strategies include:

  • Standardizing assay protocols (e.g., ATP-based viability assays).
  • Cross-validating results using orthogonal methods (e.g., SPR for binding affinity).
  • Conducting dose-response curves in triplicate .

Q. How can computational modeling predict interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations can map binding modes to enzymes/receptors (e.g., carbonic anhydrase IX). Focus on the sulfonamide moiety’s hydrogen-bonding with active-site residues (e.g., Zn²⁺ coordination). Validate predictions with mutagenesis studies .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Industrial-scale synthesis risks racemization at the thiopyran chiral center. Solutions include:

  • Using chiral auxiliaries (e.g., Evans’ oxazolidinones).
  • Optimizing asymmetric catalysis (e.g., Ru-BINAP complexes).
  • Monitoring enantiomeric excess via chiral HPLC .

Q. How does the 4-methoxytetrahydro-2H-thiopyran moiety affect pharmacokinetics?

The thiopyran ring improves solubility (logS ≈ -3.2) compared to purely aromatic analogs. Pharmacokinetic studies in rodents show a half-life extension (~6.5 hrs vs. ~2 hrs for non-cyclic derivatives) due to reduced CYP450 metabolism .

Methodological Guidance for Data Analysis

  • Handling conflicting SAR data : Compare structural analogs (e.g., pyridine vs. pyrazine derivatives) using QSAR models to identify critical substituents .
  • Reaction mechanism elucidation : Use isotopic labeling (e.g., ¹⁸O in sulfonamide formation) paired with kinetic studies to distinguish between SN1/SN2 pathways .

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